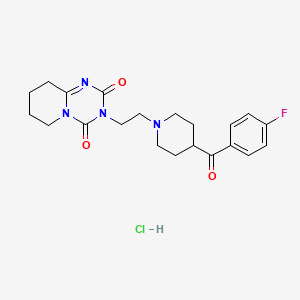
DV 7028 hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de DV 7028 est un antagoniste sélectif des récepteurs 5-hydroxytryptamine 2A. Il est connu pour ses propriétés antithrombotiques et a été étudié pour son potentiel à inhiber la formation de thrombus artériels .
Méthodes De Préparation
La synthèse du chlorhydrate de DV 7028 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le groupe fluorobenzoyle et le groupe pipéridinyle sont introduits par des réactions de substitution.
Purification finale : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté ≥ 99 %.
Analyse Des Réactions Chimiques
Le chlorhydrate de DV 7028 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels dans le composé.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le chlorhydrate de DV 7028 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans des études impliquant des récepteurs 5-hydroxytryptamine 2A.
Biologie : Étudié pour ses effets sur la sécrétion de sérotonine et l'agrégation plaquettaire.
Médecine : Enquêté pour son potentiel à prévenir la thrombose artérielle et d'autres affections cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs 5-hydroxytryptamine 2A
Mécanisme d'action
Le chlorhydrate de DV 7028 exerce ses effets en antagonisant sélectivement les récepteurs 5-hydroxytryptamine 2A. Cette inhibition empêche la liaison de la sérotonine à ces récepteurs, réduisant ainsi l'agrégation et la sécrétion plaquettaires induites par la sérotonine. Les cibles moléculaires impliquées comprennent les récepteurs 5-hydroxytryptamine 2A, et les voies affectées sont principalement liées à la signalisation de la sérotonine .
Applications De Recherche Scientifique
DV 7028 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 2A receptors.
Biology: Studied for its effects on serotonin secretion and platelet aggregation.
Medicine: Investigated for its potential in preventing arterial thrombosis and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals targeting 5-hydroxytryptamine 2A receptors
Mécanisme D'action
DV 7028 hydrochloride exerts its effects by selectively antagonizing 5-hydroxytryptamine 2A receptors. This inhibition prevents the binding of serotonin to these receptors, thereby reducing serotonin-induced platelet aggregation and secretion. The molecular targets involved include the 5-hydroxytryptamine 2A receptors, and the pathways affected are primarily related to serotonin signaling .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de DV 7028 est unique en raison de sa forte sélectivité pour les récepteurs 5-hydroxytryptamine 2A, avec une valeur de K_i de 22 nM. Les composés similaires comprennent :
Kétansérine : Un autre antagoniste des récepteurs 5-hydroxytryptamine 2A, mais avec une gamme plus large d'affinités pour les récepteurs.
Ritansérine : Un antagoniste sélectif des récepteurs 5-hydroxytryptamine 2A avec des propriétés pharmacocinétiques différentes.
Miansérine : Un antidépresseur tétracyclique qui agit également sur les récepteurs 5-hydroxytryptamine mais avec des effets supplémentaires sur d'autres systèmes de neurotransmetteurs
Le chlorhydrate de DV 7028 se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux en recherche axée sur les récepteurs 5-hydroxytryptamine 2A.
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULLZRAYZSDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


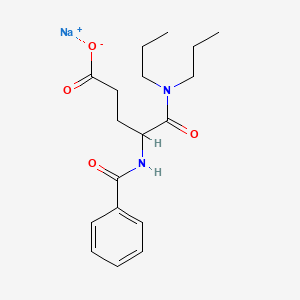
![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)
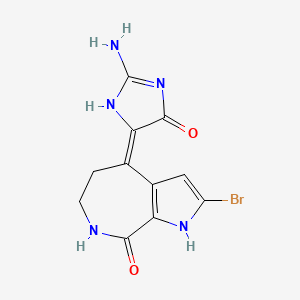
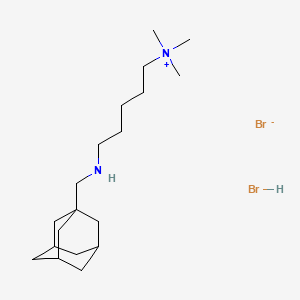

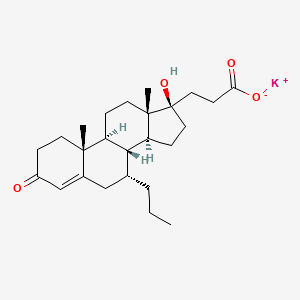
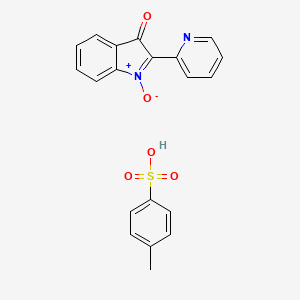

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
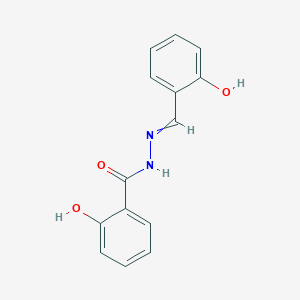

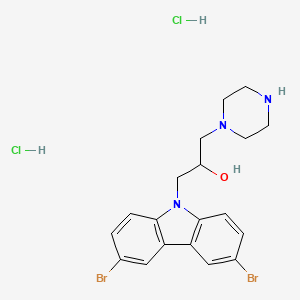
![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)
